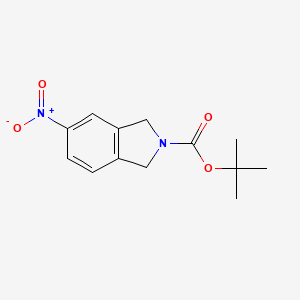

Tert-butyl 5-nitroisoindoline-2-carboxylate

説明

Tert-butyl 5-nitroisoindoline-2-carboxylate is a chemical compound that is significant in the field of organic synthesis and pharmaceutical research. It is an intermediate that can be used in the synthesis of various biologically active compounds, including imidazoquinolines, benzocoumarins, and benziimidazole derivatives. The tert-butyl group in the compound serves as a protective group that can be removed or modified to yield a variety of functional molecules.

Synthesis Analysis

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate and related compounds involves multiple steps, including C-N bond formations and functional group interconversions. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, tert-butyl nitrite has been employed in the synthesis of N-nitrosoamides from N-alkyl amides and in the hydrolysis of N-methoxyamides to carboxylic acids . Furthermore, a regioselective synthesis of 2-aminobenzophenones has been achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite acted as both a nitrosation reagent and an oxidant .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-nitroisoindoline-2-carboxylate derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the results were corroborated by Density Functional Theory (DFT) optimization . These studies provide insights into the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The tert-butyl group in 5-nitroisoindoline-2-carboxylate derivatives can undergo various chemical reactions, including deprotection and further functionalization. The presence of the nitro group also allows for subsequent reactions, such as reduction to an amine, which can be used in the synthesis of other compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline, demonstrating the versatility of the nitro group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-nitroisoindoline-2-carboxylate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The nitro group is an electron-withdrawing group that can influence the acidity of nearby protons and the reactivity of the compound in nucleophilic substitution reactions. Spectroscopic techniques such as NMR, IR, and MS are commonly used to characterize these compounds and confirm their structures .

科学的研究の応用

Nitroxide Synthesis and Applications

Nitroxides are essential in biophysics, structural biology, and biomedical research, primarily as molecular probes and labels. A study by (Zhurko et al., 2020) highlights the synthesis of highly strained nitroxides, which have significant implications in these fields due to their enhanced resistance to reduction by antioxidants and enzymes. These nitroxides, including some with tert-butyl groups, demonstrate unique redox properties influenced by ring size and substituent effects, which are crucial for their scientific applications.

Hetero-Cope Rearrangement for Water-Soluble Radicals

The hetero-Cope rearrangement, as described in a study by (Marx & Rassat, 2002), is used for synthesizing highly water-soluble nitroxides. This process includes converting ortho-bromoaniline into nitroxides like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. Such compounds are significant due to their solubility and stability in water, which broadens their potential applications in various scientific contexts.

Synthesis of Metal Phthalocyaninates

In another study, (Vashurin et al., 2018) explored the synthesis of non-symmetrical bifunctionally-substituted phthalonitriles, including those with tert-butyl groups. These compounds exhibit increased solubility in various solvents and can be used in sensorics, smart material production, and as part of molecular magnets. The unique structure of these compounds, influenced by the presence of tert-butyl substituents, makes them particularly suitable for these advanced applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

特性

IUPAC Name |

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGLAXAXISGACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586077 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-nitroisoindoline-2-carboxylate | |

CAS RN |

400727-63-1 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。